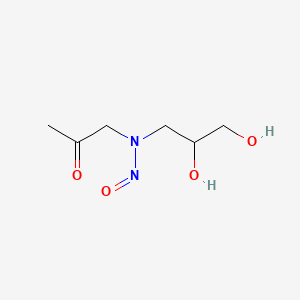
Nitroso-2,3-dihydroxypropyl-2-oxopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitroso-2,3-dihydroxypropyl-2-oxopropylamine is a chemical compound with the molecular formula C6H12N2O4. It contains a nitroso group, a ketone group, and two hydroxyl groups, making it a versatile molecule in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nitroso-2,3-dihydroxypropyl-2-oxopropylamine can be achieved through several methods. One common approach involves the nitrosation of 2,3-dihydroxypropylamine using nitrosyl chloride (NOCl) under controlled conditions . The reaction typically occurs in an aqueous medium at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nitroso-2,3-dihydroxypropyl-2-oxopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers, depending on the substituent.
Scientific Research Applications
Nitroso-2,3-dihydroxypropyl-2-oxopropylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving nitroso compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Nitroso-2,3-dihydroxypropyl-2-oxopropylamine involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Nitroso-2-propanol: Contains a nitroso group and a hydroxyl group.
2,3-Dihydroxypropylamine: Lacks the nitroso and ketone groups but has similar hydroxyl functionality.
2-Oxopropylamine: Contains a ketone group and an amine group but lacks the nitroso and hydroxyl groups.
Uniqueness: Nitroso-2,3-dihydroxypropyl-2-oxopropylamine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in both research and industrial applications .
Properties
CAS No. |
92177-50-9 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)-N-(2-oxopropyl)nitrous amide |
InChI |
InChI=1S/C6H12N2O4/c1-5(10)2-8(7-12)3-6(11)4-9/h6,9,11H,2-4H2,1H3 |
InChI Key |
LUVOLNSYNLKFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(CC(CO)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















